Fenoterol Degradation Impurity A is a chemical compound that emerges as an impurity during the degradation of Fenoterol, a β2 adrenoreceptor agonist predominantly used in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease. The molecular formula of Fenoterol Degradation Impurity A is C_{17}H_{23}N_{1}O_{4}, with a molecular weight of approximately 315.37 g/mol. This compound is hygroscopic, necessitating storage under inert conditions to maintain its stability and prevent further degradation.
Fenoterol Degradation Impurity A is classified as a degradation product of Fenoterol, which is itself categorized as a sympathomimetic β2 agonist. The formation of this impurity can occur through various degradation pathways involving hydrolysis, oxidation, or photolysis, typically under conditions of elevated temperature, moisture, or exposure to light . Understanding the formation and characteristics of this impurity is critical for ensuring the quality and safety of pharmaceutical formulations containing Fenoterol.
The synthesis of Fenoterol Degradation Impurity A primarily occurs through the degradation of Fenoterol under controlled conditions. Although specific synthetic routes are not extensively documented, common methods include:
These methods highlight the necessity for stringent quality control measures in pharmaceutical manufacturing to minimize the formation of such impurities.
The molecular structure of Fenoterol Degradation Impurity A can be depicted as follows:
Fenoterol Degradation Impurity A can undergo several chemical reactions:
These reactions are crucial for understanding the stability and safety profiles of Fenoterol formulations .
Fenoterol Degradation Impurity A primarily targets β2-adrenergic receptors. Upon binding to these receptors, it triggers a cascade of intracellular events:
This mechanism underscores its role in bronchodilation, similar to that of its parent compound, Fenoterol.
Fenoterol Degradation Impurity A exhibits several notable physical and chemical properties:
These properties are essential for formulating stable pharmaceutical products.
Fenoterol Degradation Impurity A has several applications in scientific research:
Degradation impurities in β₂-adrenergic agonists represent critical quality attributes with direct implications for drug safety and efficacy. These compounds form through chemical decomposition of active pharmaceutical ingredients (APIs) under environmental stressors (heat, light, humidity) or during long-term storage. Regulatory frameworks like ICH Q3A/B mandate strict control of impurities exceeding threshold levels (typically >0.1%), necessitating rigorous analytical monitoring [3] [10]. For β₂-agonists such as Fenoterol, impurities may exhibit altered pharmacological activity, reduced receptor selectivity, or unexpected toxicity profiles. Consequently, identifying and characterizing degradation products like Fenoterol Degradation Impurity A (FDIA) is essential for ensuring product quality throughout the drug lifecycle [5] .
Fenoterol hydrobromide (CAS 1944-12-3) is a selective β₂-adrenoreceptor agonist structurally derived from isoproterenol. It functions as a potent bronchodilator by stimulating adenylate cyclase, increasing cyclic AMP levels, and relaxing bronchial smooth muscle. Clinically, it is formulated in inhalation products for asthma and chronic obstructive pulmonary disease (COPD) management [5]. However, Fenoterol’s chemical structure – featuring multiple hydroxyl groups, a secondary amine, and a labile ethanolamine side chain – renders it susceptible to hydrolytic, oxidative, and photochemical degradation. These instability pathways necessitate protective formulation strategies and stringent storage conditions (e.g., inert atmosphere, -20°C) to minimize impurity generation [2] [3].
Fenoterol Degradation Impurity A (FDIA; CAS 161040-25-1) is a structurally defined degradation product arising from Fenoterol under stress conditions. Its systematic IUPAC name, 1,2,3,4-tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol, reflects a tetracyclic system distinct from Fenoterol’s resorcinol scaffold. With molecular formula C₁₈H₂₁NO₄ and molecular weight 315.37 g/mol, FDIA retains phenolic hydroxyl groups but lacks Fenoteril’s β-hydroxyethylamine pharmacophore [2] [6]. This structural divergence suggests potential loss of β₂-agonist activity, though its exact pharmacological profile remains uncharacterized. FDIA is designated as a key analytical target in European Pharmacopoeia 10.0 under "Fenoterol Impurity" classifications and is commercially supplied as a certified reference material (>95% purity) for analytical control [5] [8] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7